molecular formula C9H11N3O B13186439 6-amino-2H-Indazole-2-ethanol

6-amino-2H-Indazole-2-ethanol

Cat. No.: B13186439
M. Wt: 177.20 g/mol
InChI Key: PLWLERLQCJUXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2H-Indazole-2-ethanol (CAS 1453213-80-3) is a chemical compound proposed for research and use as a pharmaceutical intermediate. With the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol, this indazole derivative is part of a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry . The indazole scaffold is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities . Research into similar indazole derivatives has demonstrated their relevance in developing therapeutic agents with antimicrobial , anti-inflammatory , and anticancer properties . Specifically, indazole-based molecules have been investigated as inhibitors of various enzymes, such as topoisomerase-II DNA gyrase for antibacterial screening and Apoptosis Signal-regulating Kinase 1 (ASK1) . The structure of this compound, featuring both an amino and an ethanol functional group, makes it a versatile building block for further chemical elaboration. Researchers can utilize this compound to synthesize more complex molecules for biological evaluation and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(6-aminoindazol-2-yl)ethanol

InChI

InChI=1S/C9H11N3O/c10-8-2-1-7-6-12(3-4-13)11-9(7)5-8/h1-2,5-6,13H,3-4,10H2

InChI Key

PLWLERLQCJUXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1N)CCO

Origin of Product

United States

Ii. Synthetic Methodologies for 6 Amino 2h Indazole 2 Ethanol and Analogues

Strategies for 2H-Indazole Core Formation

The construction of the 2H-indazole scaffold is a critical step in the synthesis of 6-amino-2H-indazole-2-ethanol. This can be achieved through direct alkylation of a pre-formed indazole ring system or by cyclization reactions that build the heterocyclic core.

Direct alkylation of an existing indazole, such as 6-amino-1H-indazole, presents a straightforward route to N2-substituted products. However, this approach often yields a mixture of N1 and N2 isomers, necessitating careful control of reaction conditions to favor the desired 2H-indazole product. beilstein-journals.orgnih.gov

Achieving high regioselectivity for N2-alkylation is paramount. Various strategies have been developed to influence the site of alkylation on the indazole ring. The choice of alkylating agent, base, and solvent system can significantly impact the N1/N2 product ratio.

Recent studies have demonstrated that the use of specific catalysts can direct alkylation to the N2 position. For instance, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate have been shown to promote the selective N2-alkylation of 1H-indazoles with a variety of alkylating agents. organic-chemistry.org Another approach involves the use of diazo compounds in the presence of TfOH, which affords N2-alkylated products with high regioselectivity. rsc.org

The nature of the substituent on the indazole ring also plays a crucial role in directing the alkylation. Electron-withdrawing groups at certain positions can favor N2-alkylation. For example, indazoles with a nitro or carboxylate group at the C7 position have shown excellent N2 regioselectivity. beilstein-journals.orgnih.gov While the 6-amino group is electron-donating, its influence on regioselectivity would need to be considered in the context of the specific reaction conditions.

Method Catalyst/Reagent Key Features Reference
Alkylation with Alkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)2High N2 selectivity for various indazoles. organic-chemistry.org
Alkylation with Diazo CompoundsTfOHMetal-free catalysis with high N2 regioselectivity. rsc.org
Substituent-Directed Alkylation-Electron-withdrawing groups at C7 promote N2-alkylation. beilstein-journals.orgnih.gov

The mechanism of indazole alkylation is influenced by several factors, including the tautomeric equilibrium between 1H- and 2H-indazoles. The 1H-tautomer is generally more stable. wuxibiology.com The N1 and N2 positions exhibit different nucleophilicities, and the reaction can proceed through either kinetic or thermodynamic control.

Quantum mechanical studies have provided insights into the high N2 selectivity observed in certain alkylation reactions. While the N1 position might be calculated to have a lower activation energy for alkylation in some models, considering the tautomeric equilibrium and the relative energies of the transition states often explains the preference for N2 substitution. wuxibiology.com The formation of specific intermediates and the role of non-covalent interactions can also influence the reaction pathway and favor the formation of the 2H-indazole isomer. nih.gov

An alternative to direct alkylation is the construction of the 2H-indazole ring system from acyclic precursors. This approach can offer better control over regioselectivity by pre-determining the position of the substituents that will form the final heterocyclic ring.

The Cadogan cyclization is a classical method for the synthesis of 2H-indazoles involving the reductive cyclization of ortho-nitrobenzylidene amines. nih.gov Traditionally, this reaction requires high temperatures and is carried out using phosphine (B1218219) reagents. d-nb.info However, recent modifications have led to milder reaction conditions. A one-pot condensation of ortho-nitrobenzaldehydes with amines followed by reductive cyclization using tri-n-butylphosphine at 80°C has been reported. organic-chemistry.org

The mechanism of the Cadogan cyclization is generally believed to proceed through a nitrene intermediate. However, the isolation of 2H-indazole N-oxides as stable intermediates in related reactions suggests that non-nitrene pathways may also be operative. d-nb.info These N-oxides can be subsequently deoxygenated to afford the corresponding 2H-indazoles.

Starting Materials Reagents Conditions Key Intermediates Reference
ortho-Nitrobenzaldehydes and primary aminesTri-n-butylphosphine80°C, one-potortho-Imino-nitrobenzene organic-chemistry.org
ortho-Nitrobenzylidene aminesTrialkyl phosphitesHigh temperatureNitrene (proposed), 2H-Indazole N-oxide nih.govd-nb.info

The Davis-Beirut reaction provides another powerful method for the synthesis of the 2H-indazole core. This reaction typically involves the base-mediated cyclization of N-substituted 2-nitrobenzylamines. researchgate.net A key intermediate in this reaction is believed to be an o-nitrosobenzylidene imine, which undergoes an N-N bond-forming heterocyclization. researchgate.net

The reaction conditions for the Davis-Beirut reaction can be tuned to favor the formation of various 2H-indazole derivatives. For instance, the synthesis of 3-amino-2H-indazoles has been achieved using this methodology. researchgate.net The reaction can proceed under both acidic and basic conditions, and the nature of the solvent can significantly influence the reaction outcome.

Cyclization Reactions for 2H-Indazole Scaffold Assembly

Base- and Acid-Catalyzed Cyclization Studies

The formation of the indazole ring often proceeds via a key cyclization step that can be catalyzed by either acid or base. The choice of catalyst can be crucial for the reaction's success and regioselectivity.

Acid catalysis is instrumental in certain cyclization pathways. For instance, in some metal-catalyzed reactions that form an alcohol intermediate, an acid additive like acetic acid is required to facilitate the final cyclative capture, which involves an intramolecular nucleophilic substitution and dehydration to furnish the aromatic indazole ring. nih.gov

Base-catalyzed methods are also prevalent. An efficient protocol for synthesizing 2-aryl-2H-indazoles utilizes a strong base such as potassium methoxide (B1231860) (CH₃OK). caribjscitech.com This approach involves a base-catalyzed benzyl (B1604629) C-H deprotonation followed by cyclization of ortho-alkyl substituted azoxybenzenes. caribjscitech.com Another strategy involves a base-mediated in situ conversion of an o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde, which then undergoes condensation and N-N bond-forming heterocyclization. aub.edu.lb In one study, potassium hydroxide (B78521) (KOH) was found to be optimal for this transformation. aub.edu.lb

Table 1: Examples of Catalyzed Cyclization Reactions in Indazole Synthesis

Reaction Type Catalyst/Reagent Role of Catalyst Reference
Cyclative Capture Acetic Acid (AcOH) Promotes intramolecular nucleophilic substitution and dehydration. nih.gov
Benzyl C-H Deprotonation/Cyclization Potassium Methoxide (CH₃OK) Acts as a strong base to initiate the cyclization cascade. caribjscitech.com

Tandem Carbon-Carbon and Nitrogen-Nitrogen Bond-Forming Reactions

Tandem reactions, where multiple bonds are formed in a single sequence without isolating intermediates, offer an efficient and atom-economical route to complex molecules like 2H-indazoles. A notable example involves a tandem process of C-C and N-N bond formation to construct the 2H-indazole skeleton. nih.govacs.org

This methodology begins with N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, which are readily prepared from commercially available amines, 2-nitrobenzenesulfonyl chlorides, and bromoketones. acs.org Upon exposure to a base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), these precursors undergo a tandem reaction. nih.govacs.org The process involves an initial C-C bond formation followed by a spontaneous cyclative dehydration that forms the N-N bond, yielding a 2H-indazole 1-oxide intermediate under mild conditions. nih.gov This transformation is highly efficient and tolerates a range of substituents. nih.gov

The final step to obtain the target 2H-indazole is a deoxygenation of the 2H-indazole 1-oxide. This can be achieved using reagents such as triphenylphosphine (B44618) or a combination of mesyl chloride and triethylamine. nih.govnih.gov

Table 2: Key Stages of the Tandem C-C and N-N Bond Formation

Stage Description Reagents Product Reference
Precursor Synthesis Alkylation of a resin-bound sulfonamide with a bromoketone. Primary amines, 2-nitrobenzenesulfonyl chlorides, bromoketones N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides acs.org
Tandem Cyclization Base-catalyzed C-C bond formation followed by N-N bond formation. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2H-indazole 1-oxides nih.govacs.org

| Deoxygenation | Removal of the N-oxide oxygen to yield the final product. | Triphenylphosphine or Mesyl chloride/Triethylamine | 2H-indazoles | nih.gov |

Introduction and Modification of the Ethanol (B145695) Moiety at N2

A critical step in the synthesis of the target compound is the introduction of the ethanol group at the N2 position of the indazole ring. This can be accomplished through direct alkylation or by functionalizing the ring post-cyclization.

The direct alkylation of the indazole core is a common strategy, but it presents a significant challenge regarding regioselectivity. Alkylation can occur at either the N1 or N2 position, and the outcome is highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions. nih.govresearchgate.net Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. nih.gov

Achieving high selectivity for N2-alkylation is paramount. Research has shown that specific conditions can favor the formation of the 2H-indazole isomer. For example, a novel metal-free method utilizing trifluoromethanesulfonic acid (TfOH) as a catalyst enables the highly regioselective N2-alkylation of indazoles with diazo compounds, achieving N2/N1 ratios of up to 100/0. rsc.org While this specific method uses diazo compounds, the principle of using a catalyst to control regioselectivity can be applied to other electrophiles. For the synthesis of this compound, an ethanol-containing electrophile such as 2-bromoethanol (B42945) or a protected version thereof would be used under conditions optimized for N2-selectivity. The choice of base and solvent is critical in directing the alkylation. researchgate.net

An alternative to direct alkylation is a two-step approach where a functional group is first introduced at the N2 position and subsequently converted into the desired ethanol moiety. This method can offer better control over regioselectivity.

A plausible synthetic route involves the N2-alkylation of the indazole ring with an electrophile containing a latent alcohol function, such as an ester. For instance, the 6-nitro-indazole precursor could be selectively alkylated at the N2 position with ethyl 2-bromoacetate using appropriate base and solvent conditions to favor the N2 isomer. The resulting ester, 2-(6-nitro-2H-indazol-2-yl)acetate, can then be reduced to the corresponding primary alcohol. This reduction is a standard transformation and can be accomplished with high efficiency using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). This sequence ensures the ethanol moiety is constructed exclusively at the N2 position.

Introduction and Transformation of the Amino Group at C6

The final key functional group, the C6-amino moiety, is typically introduced by the reduction of a nitro group precursor. This transformation must be selective to avoid affecting other parts of the molecule.

The selective reduction of a nitro group on an aromatic ring is a well-established and reliable transformation in organic synthesis. For the synthesis of this compound, the corresponding 6-nitro-2H-indazole-2-ethanol precursor is subjected to reducing conditions.

A common and effective method for this reduction is the use of a metal in acidic media. For example, the reduction of nitro-benzo[g]indazole derivatives to their amino analogs has been successfully achieved using iron (Fe) powder in a mixture of ethanol and water with hydrochloric acid (HCl) at reflux. researchgate.net This classical Bechamp reduction is often high-yielding and tolerant of many functional groups. Other common reagents for this transformation include tin(II) chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst.

Another approach is the Cadogan reductive cyclization, which can form the amino-indazole scaffold from a nitro-aromatic precursor in one pot. This reaction involves heating an ortho-imino-nitrobenzene substrate with a phosphine reagent like tri-n-butylphosphine or triethyl phosphite (B83602). acs.orgnih.gov The reaction proceeds via a nitrene intermediate that cyclizes to form the N-N bond of the indazole ring. nih.gov This method concurrently achieves reduction of the nitro group precursor and cyclization to form the indazole core. acs.org

Table 3: Methods for the Reduction of Nitroindazoles

Method Reagents Conditions Advantages Reference
Bechamp Reduction Fe powder, HCl EtOH/H₂O, Reflux Cost-effective, tolerant of many functional groups. researchgate.net
Catalytic Hydrogenation H₂, Pd/C Various solvents (EtOH, EtOAc), RT to moderate temp. Clean reaction, high yields, avoids harsh acids. N/A
Tin(II) Chloride Reduction SnCl₂, conc. HCl EtOH, Reflux Effective for a wide range of nitroarenes. N/A

| Cadogan Cyclization | Triethyl phosphite | Heat (e.g., 150 °C) | One-pot synthesis and reduction from imine precursor. | nih.gov |

Selective Reduction of Nitro Precursors to Amino Indazoles

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroarenes to anilines, a transformation directly applicable to the synthesis of 6-aminoindazoles from 6-nitroindazoles. This method involves the use of hydrogen gas in the presence of a metal catalyst.

Detailed Research Findings: Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol or methanol (B129727) under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to several bars, and the reaction can often proceed smoothly at room temperature. researchgate.net For instance, the reduction of various nitroindazoles to their corresponding amino derivatives using hydrogen over a Pd/C catalyst is a well-documented process. researchgate.net

An analogous process is the efficient hydrogenation of o-aminonitrobenzenes, which, in the presence of carboxylic acids, can undergo cyclization to form aminobenzimidazoles, highlighting the utility of palladium-containing granulated catalysts in related heterocyclic syntheses. researchgate.net In the context of process development, continuous flow hydrogenation has emerged as a scalable and safe alternative to batch processing for the reduction of nitro groups in the synthesis of complex intermediates. nih.gov

Ruthenium-based catalysts have also been explored for hydrogenation reactions, showcasing high selectivity in the transformation of amino acids to amino alcohols, a testament to the versatility of catalytic hydrogenation. umaine.edu

Chemical Reduction Methodologies

A variety of chemical reducing agents can also be utilized to convert the nitro group of 6-nitroindazoles into the desired amino functionality. These methods offer alternatives to catalytic hydrogenation, particularly when specific functional group tolerance is required or when access to hydrogenation equipment is limited.

Detailed Research Findings: Metal-based reducing systems are common. Reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or elemental metals like iron (Fe), zinc (Zn), or indium (In) in acidic media, are effective for the reduction of aromatic nitro compounds. researchgate.net Specifically, an efficient method for the solid-phase reduction of aryl nitro groups to anilines has been described using chromium(II) chloride, which was found to be highly effective and tolerant of other reducible functionalities. researchgate.net Similarly, a system of indium in the presence of ammonium (B1175870) chloride (NH₄Cl) has been used for the reduction of aromatic nitro compounds on a solid support. researchgate.net

Organophosphorus reagents have also been employed in reductive cyclization reactions to form the indazole core. For example, tri-n-butylphosphine can promote the reductive cyclization of ortho-imino-nitrobenzene substrates to yield substituted 2H-indazoles. organic-chemistry.org This approach demonstrates the potential for phosphorus(III) compounds to act as deoxygenating agents in the synthesis of the indazole ring system from nitro precursors. nih.gov

Further Functionalization Reactions of the C6-Amino Group

The C6-amino group of the indazole ring is a versatile handle for further molecular elaboration, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Common functionalization reactions include acylation, alkylation, and cross-coupling reactions.

Detailed Research Findings: Copper-catalyzed cross-coupling reactions are particularly useful for the arylation of the amino group. For example, the Cu(II)-catalyzed cross-coupling of various aryl boronic acids with 6-aminoindazoles has been successfully demonstrated to produce N-arylated products. nih.gov These (arylamino)-indazoles can then serve as precursors for more complex polyheterocyclic systems, such as pyrazolo-carbazoles, via subsequent palladium-catalyzed cross-dehydrogenative coupling. nih.gov

The amino group can also be transformed into other functionalities. For instance, the triazolyl ring at the C6 position of a purine, a related nitrogen-containing heterocycle, has been shown to act as an effective leaving group in S_NAr reactions, enabling the introduction of phosphonate (B1237965) groups. beilstein-journals.org This suggests that the C6-amino group on an indazole could potentially be converted to a diazonium salt and subsequently replaced by other nucleophiles, although this requires careful optimization to avoid unwanted side reactions on the indazole core.

The broader field of indazole functionalization is extensive, with numerous methods developed for direct C-H functionalization at various positions on the indazole ring, including arylation, alkylation, acylation, and halogenation, which can be used in concert with modifications of the C6-amino group to build molecular complexity. researchgate.netresearchgate.net

Optimization and Process Development for Synthesis

The efficient and scalable synthesis of this compound relies on the careful optimization of reaction parameters and the adoption of modern process development strategies, including the selection of appropriate solvents, catalyst systems, and reactor technologies.

Solvent Effects and Reaction Condition Optimization

The choice of solvent can significantly influence the yield, selectivity, and rate of chemical reactions in indazole synthesis. Optimization of conditions such as temperature, pressure, and reagent stoichiometry is crucial for developing robust synthetic protocols.

Detailed Research Findings: In the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate, a study on solvent effects revealed that dimethyl sulfoxide (B87167) (DMSO) provided the best yield compared to other solvents like ethanol, methanol, and water. researchgate.net The reaction temperature is another critical parameter; for instance, in the Selectfluor-mediated C3-formylation of 2H-indazoles, increasing the temperature from 80 °C to 120 °C led to a marginal improvement in yield, with further optimization achieved using microwave irradiation at 125 °C. thieme-connect.de

The solvent can also dictate the reaction pathway. In the synthesis of indazolones from primary alkyl amines and o-nitrobenzyl alcohols, the use of methanol or ethanol favors the formation of 2H-indazoles, whereas bulkier solvents like isopropanol (B130326) can shift the reaction to produce indazolones instead. aub.edu.lb This highlights the subtle yet powerful influence of the reaction medium on product outcomes.

Reaction TypeSolventEffect on Yield/Selectivity
Indazole SynthesisDMSOHighest yield observed researchgate.net
Indazole SynthesisEthanolModerate yield researchgate.net
Indazole SynthesisWaterLower yield researchgate.net
Indazolone vs. 2H-IndazoleIsopropanolFavors indazolone formation aub.edu.lb
Indazolone vs. 2H-IndazoleMethanol/EthanolFavors 2H-indazole formation aub.edu.lb

Catalyst Systems and Sustainable Approaches

The development of efficient catalyst systems is at the heart of modern organic synthesis. For indazole synthesis, a range of transition-metal catalysts have been employed to enhance efficiency and selectivity. benthamdirect.com Concurrently, there is a growing emphasis on sustainable or "green" chemistry approaches to minimize environmental impact.

Detailed Research Findings: Transition-metal catalysts based on palladium, copper, rhodium, and cobalt have proven effective in various C-H functionalization and cross-coupling reactions to build and modify the indazole scaffold. benthamdirect.commdpi.comnih.govacs.org For example, copper(I) oxide nanoparticles (Cu₂O-NP) have been used to catalyze the one-pot, three-component synthesis of 2H-indazoles in polyethylene (B3416737) glycol (PEG 300), which serves as a green, recyclable solvent. organic-chemistry.org This approach avoids the use of ligands and offers a more sustainable pathway. organic-chemistry.org

The use of natural, biodegradable catalysts is another avenue of green chemistry. Lemon peel powder has been reported as an efficient natural catalyst for the synthesis of 1H-indazoles under ultrasound irradiation, offering good yields in a more environmentally friendly manner. researchgate.net These catalyst-based approaches have significantly advanced the field of indazole synthesis, enabling the creation of a diverse range of derivatives. benthamdirect.com

Catalyst SystemReactionSustainable Aspect
Cu₂O-NPOne-pot 2H-Indazole SynthesisLigand-free, Green solvent (PEG 300) organic-chemistry.org
Lemon Peel Powder1H-Indazole SynthesisNatural, biodegradable catalyst researchgate.net
Pd, Rh, Co ComplexesC-H Functionalization/CyclizationHigh efficiency and selectivity benthamdirect.comnih.govacs.org

Continuous Flow Reactor Applications in Indazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, better reproducibility, and straightforward scalability. acs.org

Detailed Research Findings: The application of continuous flow reactors has been successfully demonstrated for the synthesis of indazoles. A general and versatile route utilizing flow chemistry has been reported to deliver a range of known and novel indazoles, enabling the rapid synthesis of multigram quantities on demand. acs.org This technology is particularly advantageous for handling hazardous reagents or reactions that require precise control over temperature and residence time. researchgate.netnih.gov For example, the synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) was investigated under continuous-flow conditions, allowing for superheated conditions to be maintained safely, which can significantly reduce reaction times. researchgate.net

Flow chemistry can also be integrated with other technologies, such as photochemistry. The use of continuous-flow photochemical reactors has been applied to the synthesis of various aromatic and heteroaromatic compounds, showcasing the potential for novel synthetic strategies. mdpi.comrsc.org Furthermore, continuous flow hydrogenation is a key technology for the safe and scalable reduction of nitro groups, a critical step in the synthesis of aminoindazoles. nih.gov

Iii. Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, enabling the complete mapping of the molecular framework.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 6-amino-2H-Indazole-2-ethanol is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the protons of the ethanol (B145695) side chain, and the protons of the amino group. The aromatic region would display signals for the three protons on the benzene (B151609) ring moiety. The ethanol group would exhibit two triplet signals, characteristic of an ethyl system, corresponding to the methylene (B1212753) group attached to the indazole nitrogen (N-CH₂) and the methylene group bearing the hydroxyl function (CH₂-OH). The amino (-NH₂) protons would likely appear as a broad singlet, and the hydroxyl (-OH) proton would also be a singlet, both of which are exchangeable with D₂O.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. This includes the six carbons of the indazole bicyclic system and the two carbons of the ethanol side chain. The chemical shifts of the indazole carbons would confirm the substitution pattern.

The following table summarizes the predicted chemical shifts (δ) in ppm for this compound, based on established values for similar structural motifs.

Atom Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
H3~7.8-8.0 (s)~125-130
H4~7.3-7.5 (d)~120-125
H5~6.6-6.8 (dd)~115-120
H7~6.4-6.6 (d)~95-100
N-CH₂~4.3-4.5 (t)~50-55
CH₂-OH~3.9-4.1 (t)~60-65
NH₂~4.0-5.0 (br s)N/A
OH~2.0-3.0 (br s)N/A
C3N/A~125-130
C3aN/A~120-125
C4N/A~120-125
C5N/A~115-120
C6N/A~145-150
C7N/A~95-100
C7aN/A~140-145
N-CH₂~4.3-4.5 (t)~50-55
CH₂-OH~3.9-4.1 (t)~60-65

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the N-CH₂ and CH₂-OH protons of the ethanol side chain, confirming their connectivity. sdsu.edu It would also help in assigning the coupled aromatic protons on the indazole ring. science.gov

gHSQC (Gradient Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu This allows for the unambiguous assignment of each carbon atom that has an attached proton. For instance, the proton signal at ~4.3-4.5 ppm would correlate with the carbon signal at ~50-55 ppm, assigning them as the N-CH₂ group.

2D NMR Experiment Purpose Expected Key Correlations for this compound
DQF-COSYIdentifies ¹H-¹H scalar couplingsN-CH ₂ ↔ H ₂C-OH; H4 ↔ H5
gHSQCCorrelates ¹H with directly attached ¹³CN-C H₂ ↔ N-CH ₂; C H₂-OH ↔ CH ₂-OH; C 4-H ↔ C 4-H
gHMBCCorrelates ¹H and ¹³C over 2-3 bondsN-CH ₂ → C 3, C 7a; H 4 → C 3a, C 6, C 5

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. researchgate.net The standard approach involves optimizing the geometry of the molecule in silico and then calculating the nuclear shielding constants using methods like GIAO (Gauge-Including Atomic Orbital). nih.gov These theoretical values, when compared with experimental data, can provide strong validation for a proposed structure. nih.gov Such calculations would be invaluable in confirming the N2-substitution pattern of the ethanol group, as the predicted chemical shifts for the 2H-indazole isomer would differ significantly from the corresponding 1H-indazole isomer. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₁N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Molecular Ion: The expected exact mass for the neutral molecule is 177.0902 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed with an m/z of 178.0975.

Fragmentation Analysis: Tandem MS (MS/MS) experiments would induce fragmentation of the molecular ion. The fragmentation pattern would be characteristic of the structure. Plausible fragmentation pathways would include the loss of water (-18 Da) from the ethanol side chain, the loss of the entire hydroxyethyl (B10761427) group (-45 Da), and cleavages within the indazole ring system.

Ion Formula Calculated m/z Proposed Identity/Origin
[M+H]⁺[C₉H₁₂N₃O]⁺178.0975Protonated molecule
[M+H - H₂O]⁺[C₉H₁₀N₃]⁺160.0869Loss of water from the ethanol moiety
[M+H - C₂H₄O]⁺[C₇H₈N₃]⁺134.0713Loss of the hydroxyethyl group (cleavage of N-C bond)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, alcohol, and aromatic ring functionalities.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Characteristics
O-H (Alcohol)Stretching3200-3600Broad, strong intensity openstax.orglibretexts.org
N-H (Amine)Symmetric & Asymmetric Stretching3300-3500Two sharp peaks, medium intensity openstax.orglibretexts.org
C-H (Aromatic)Stretching3000-3100Sharp, weak to medium intensity
C-H (Aliphatic)Stretching2850-2960Sharp, medium intensity pressbooks.pub
C=C, C=N (Aromatic Ring)Stretching1500-1650Medium to strong intensity
N-H (Amine)Bending (Scissoring)1580-1650Medium intensity
C-O (Alcohol)Stretching1050-1200Strong intensity

The presence of a broad band around 3200-3600 cm⁻¹ would confirm the hydroxyl group, while the characteristic two-pronged peak in the 3300-3500 cm⁻¹ region would be indicative of the primary amino group. youtube.com Absorptions for aromatic and aliphatic C-H bonds, as well as C=C/C=N stretches, would confirm the core structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would provide definitive proof of several key features:

Regiochemistry: It would unequivocally confirm that the ethanol substituent is located on the N2 position of the indazole ring, distinguishing it from the N1 isomer.

Conformation: The analysis would reveal the preferred conformation of the ethanol side chain relative to the planar indazole ring system.

Intermolecular Interactions: The crystal packing would show intermolecular hydrogen bonds formed by the amino (-NH₂) and hydroxyl (-OH) groups, which govern the solid-state architecture.

Obtaining a suitable single crystal is a prerequisite for this analysis. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would represent the absolute structural proof of the compound.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound, providing high resolution and sensitivity. Reversed-phase HPLC is typically the method of choice. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of polar compounds like this compound, which contains both an amino group and a hydroxyl group, a C18 or C8 column is commonly used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities, which may have a wide range of polarities. Detection is typically carried out using a UV detector, as the indazole ring system is chromophoric.

The enantiomeric purity of related amino alcohol compounds can also be assessed using chiral HPLC, which involves a chiral stationary phase (CSP) or the use of chiral derivatizing agents prior to analysis on a standard column.

Interactive Table: Example HPLC Conditions for Purity Analysis

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and more cost-effective method often used for rapid purity checks, reaction monitoring, and determining appropriate solvent systems for column chromatography. nih.gov For this compound, silica (B1680970) gel plates are typically used as the stationary phase.

The choice of mobile phase (eluent) is critical for achieving good separation. Given the compound's polar functional groups (amine and alcohol), a moderately polar to polar eluent system is required. chemistryhall.com A mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a polar solvent such as ethyl acetate, methanol, or ethanol is common. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the main spot that is ideally between 0.3 and 0.5 for optimal resolution.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-active indazole core. Additionally, staining reagents can be used. For instance, a ninhydrin (B49086) solution is effective for detecting the primary amino group, which typically shows up as a colored spot upon heating. chemistryhall.com

Interactive Table: Example TLC Conditions for Purity Assessment

Polymorphism Analysis and Mitigation Strategies During Crystallization

Polymorphism Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. rjptonline.orgnih.gov These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. researchgate.net Such variations can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its melting point, solubility, dissolution rate, stability, and bioavailability. scite.ai Therefore, a thorough polymorphic screening and characterization are crucial during the development of this compound.

The existence of different polymorphs is often discovered during crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates). Several analytical techniques are used to identify and characterize these forms.

Interactive Table: Key Techniques for Polymorphism Characterization

Mitigation Strategies During Crystallization

Controlling polymorphism is essential to ensure the consistent production of a desired crystalline form with optimal properties. researchgate.net The crystallization process is the critical step where the formation of specific polymorphs can be directed. Mitigation strategies focus on carefully controlling the parameters that influence nucleation and crystal growth.

Key strategies include:

Solvent Selection: The choice of solvent is paramount. Different solvents can lead to the formation of different polymorphs due to variations in solute-solvent interactions which can stabilize specific crystal structures.

Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form, bypassing the nucleation of less stable, kinetically favored forms. mdpi.com

Control of Supersaturation: The rate at which supersaturation is generated (e.g., through cooling rate, anti-solvent addition rate) can influence which polymorph nucleates. Slow cooling generally favors the formation of the most thermodynamically stable polymorph.

Temperature Control: Crystallization temperature affects both solubility and nucleation kinetics. Maintaining a consistent temperature profile is crucial for reproducibility. Some polymorphs may only be stable within a specific temperature range.

Agitation: The stirring rate can impact mass transfer and secondary nucleation, potentially influencing the resulting crystalline form.

By systematically studying these parameters, a robust crystallization process can be developed to reliably produce the desired polymorph of this compound, ensuring consistent quality and performance.

Iv. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties at the electronic level. For 6-amino-2H-indazole-2-ethanol, these methods are used to model its structure, predict its reactivity, and understand the electronic distributions that govern its chemical behavior.

Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of complex organic reactions. In the context of 2H-indazoles, DFT calculations are instrumental in studying their synthesis, such as through reductive cyclization pathways like the Cadogan reaction. nih.gov These computational models can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For instance, in the formation of the 2H-indazole core, DFT can be used to scrutinize proposed mechanisms, such as those involving nitrene intermediates versus non-nitrene pathways. nih.gov By calculating the energy barriers associated with different steps, researchers can determine the most likely reaction pathway. nih.gov The formation of the five-membered pyrazole (B372694) ring, a core component of the indazole structure, can also be confirmed and analyzed using DFT by computing properties like the electrostatic surface potential. nih.gov

DFT is also widely employed to predict the reactivity of molecules through the analysis of global and local reactivity descriptors derived from frontier molecular orbital (FMO) theory. mdpi.com The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. A high EHOMO value indicates a greater ability to donate electrons, while a low ELUMO value suggests a higher capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

These parameters help in understanding how this compound might interact with other chemical species. The charge distribution across the molecule, visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will behave in chemical reactions. researchgate.net

Below is an interactive table summarizing key quantum chemical parameters typically calculated for indazole derivatives to predict their reactivity.

ParameterSymbolTypical Significance in Reactivity
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability. Higher values suggest greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability. Lower values suggest greater reactivity towards nucleophiles.
Energy GapΔEDifference between ELUMO and EHOMO. A smaller gap signifies higher chemical reactivity and lower kinetic stability.
Chemical HardnessηMeasures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.
ElectronegativityχMeasures the power of an atom or group to attract electrons. Calculated as -(ELUMO + EHOMO)/2.
Electrophilicity IndexωRepresents the global electrophilic nature of a molecule.

Mechanistic Elucidation of Reaction Pathways using Computational Models

Computational models are crucial for providing a detailed, step-by-step description of reaction mechanisms that can be difficult to observe experimentally. For the synthesis of 2H-indazoles, theoretical studies have been used to investigate the viability of proposed intermediates. For example, computations have been used to assess whether 2H-indazole N-oxides are competent intermediates in both the Cadogan and Davis-Beirut reactions, providing evidence that supports non-nitrene pathways under certain conditions. nih.govescholarship.org

These models allow for the examination of transition states, which are high-energy, short-lived structures that represent the energy barrier of a reaction. By locating and characterizing these transition structures on the potential energy surface, the activation energy for a given reaction step can be determined. nih.gov This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to favor the formation of the desired product.

Conformational Analysis and Energy Minimization of the Ethanol (B145695) Moiety

The geometry of the ethanol group can be described by specific torsional angles (dihedral angles). frontiersin.org By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. These stable arrangements are often stabilized by weak, non-covalent interactions, such as intramolecular hydrogen bonds between the hydroxyl group of the ethanol tail and a nitrogen atom of the indazole ring. frontiersin.orgnih.gov

The table below illustrates a hypothetical conformational analysis for an aminoalcohol side chain, showing how relative energies determine the most probable structures.

ConformerTorsional Angles (τ1, τ2)Relative Energy (kJ/mol)Stabilizing Interactions
Agauche, gauche'0.00Intramolecular OH···N hydrogen bond
Bgauche', gauche2.5Weak steric hindrance
Ctrans, gauche5.8No significant stabilizing interaction
Dgauche, trans10.2Steric repulsion

Solvent Effects on Molecular Properties and Reaction Energetics

Chemical reactions are typically carried out in a solvent, which can significantly influence molecular properties and reaction outcomes. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). escholarship.org In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

These calculations can reveal how the solvent affects:

Molecular Properties: The polarity of a solvent can alter the charge distribution and dipole moment of this compound.

Conformational Stability: A polar solvent may stabilize a more polar conformer over a less polar one, shifting the conformational equilibrium compared to the gas phase.

V. Structure Activity Relationship Sar Investigations of Indazole Derivatives

Impact of N2-Substitution on Biological Activity and Receptor Interactions

The position of substitution on the indazole nitrogen atom (N1 vs. N2) significantly influences the molecule's biological activity and pharmacokinetic properties. While 1H-indazoles are generally more thermodynamically stable, N2-substituted indazoles are prevalent in many biologically active molecules, including approved drugs. The nature of the substituent at the N2-position plays a critical role in determining the compound's interaction with its biological target.

Research has shown that N2-alkylation can lead to potent inhibitors of various enzymes. For instance, a series of N2-substituted indazole-based derivatives were designed and synthesized as phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory bowel disease researchgate.net. An optimized compound from this series, LZ-14 (Z21115), demonstrated high inhibitory activity against PDE4D7 with an IC50 of 10.5 nM researchgate.net. This highlights that specific N2-substitutions can confer significant potency and selectivity.

In the context of anticancer agents, the position of the methyl group on the indazole ring of 6-aminoindazole derivatives was found to be a key determinant of antiproliferative activity. Relocating the methyl group from the N1 to the N2 position was observed to decrease the anti-proliferative activity in most tested compounds against the HCT116 colon cancer cell line nih.gov. However, there were exceptions, such as with isopropyl- and acetyl-substituted compounds, where N2-methylation was tolerated or even beneficial.

The steric and electronic properties of the N2-substituent are crucial for receptor binding. For example, in the development of synthetic cannabinoid receptor agonists, the indazole core, including the N2-substituent, is thought to influence receptor activation and thereby the potency of the compound frontiersin.org. The regioselectivity of N-alkylation is influenced by substituents on the indazole ring itself. For example, electron-withdrawing groups at the C7-position, such as NO2 or CO2Me, have been shown to confer excellent N2-regioselectivity during alkylation nih.govbeilstein-journals.org.

Impact of N2-Substitution on Biological Activity of Indazole Derivatives
N2-SubstituentBiological Target/ActivityKey FindingsReference
MethylAnticancer (antiproliferative)Relocation of a methyl group from N1 to N2 generally decreased activity against HCT116 cells. nih.gov
Complex heterocyclic biaryl derivativePDE4D7 InhibitionLed to the discovery of a potent inhibitor (IC50 = 10.5 nM) for inflammatory bowel disease. researchgate.net
Alkyl groupsGeneral Biological ActivityThe N2-alkylation is a key step in the synthesis of many bioactive indazoles, with regioselectivity influenced by other ring substituents. nih.govbeilstein-journals.org

Role of the C6-Amino Group in Modulating Biological Effects

The presence and substitution of an amino group at the C6-position of the indazole ring is another critical determinant of biological activity. This functional group can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with its biological target.

In a study focused on developing novel anticancer agents, a series of 6-substituted aminoindazole derivatives were synthesized and evaluated for their bio-activities nih.gov. These compounds were initially designed as potential indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The research revealed that substitutions on the 6-amino group had a profound impact on the antiproliferative activity of these compounds. For instance, N-aromatic substitution of 6-aminoindazole derivatives led to considerable cytotoxicity against A549 (lung cancer) and SNU-638 (gastric cancer) cell lines, with IC50 values in the low micromolar range nih.gov.

Further SAR studies on these 6-aminoindazole derivatives against the HCT116 colon cancer cell line showed that the nature of the substituent on the amino group was crucial. For example, replacing a benzyl (B1604629) group with a 3-pyridylmethyl or a fluorobenzyl group increased the toxic potency significantly nih.gov. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited a potent anti-proliferative activity with an IC50 value of 0.4 µM, underscoring the importance of the fluoro-substituent on the benzyl ring attached to the 6-amino group nih.gov.

The C6-amino group can also be a key pharmacophoric feature in inhibitors of other enzymes. For example, C5- and C6-substituted indazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), with substitutions at these positions significantly influencing potency and selectivity for MAO-A versus MAO-B nih.gov.

Role of C6-Amino Group Substitution in Anticancer Activity of Indazole Derivatives (HCT116 Cell Line)
Substituent on C6-Amino GroupAdditional SubstitutionsIC50 (µM)Key SAR InsightReference
Benzyl1,3-dimethyl7.5 ± 4.3Baseline compound for comparison. nih.gov
3-Pyridylmethyl1,3-dimethyl2.8 ± 2.0Introduction of a pyridine (B92270) ring enhances potency. nih.gov
4-Fluorobenzyl1,3-dimethyl0.4 ± 0.3A para-fluoro substitution on the benzyl group significantly increases potency. nih.gov
3-Fluorobenzyl1,3-dimethyl2.2 ± 1.5Shifting the fluoro group to the meta position decreases potency compared to the para-position. nih.gov

Influence of the Ethanol (B145695) Side Chain on Molecular Recognition and Target Binding

For instance, in a study on Janus kinase (JAK) inhibitors, a propargylic alcohol functionality was attached to an indazole-7-carboxamide scaffold. This alkynol group was reasoned to act as an isozyme-specific probe, enabling the inhibitor to differentiate the ATP-binding site of JAK1 from other isozymes researchgate.net. This demonstrates that a hydroxyl group on a side chain can play a crucial role in conferring selectivity through specific hydrogen bonding interactions within the active site of an enzyme.

The presence of a hydroxyl group can also influence the pharmacokinetic properties of a compound, such as its solubility and ability to cross cell membranes. In the context of 6-amino-2H-indazole-2-ethanol, the ethanol side chain would introduce a polar hydroxyl group. This could potentially lead to the formation of hydrogen bonds with amino acid residues in a receptor's binding pocket, such as serine, threonine, or tyrosine, or with the backbone carbonyls or amides of the protein. These interactions could enhance binding affinity and selectivity for a particular target.

Comparative SAR Analysis with Other Bioactive Indazole Analogues

The indazole core is a versatile scaffold that has been incorporated into a wide range of bioactive molecules targeting different biological systems. A comparative analysis of the SAR of these analogues reveals common themes and key structural features that determine their activity and selectivity.

Kinase Inhibitors: A large number of indazole derivatives have been developed as protein kinase inhibitors. For instance, Pazopanib, an FDA-approved drug, is an N2-substituted indazole derivative that acts as a multi-targeted tyrosine kinase inhibitor researchgate.net. In the development of fibroblast growth factor receptor (FGFR) inhibitors, SAR studies revealed that substitution of a 3-methoxyphenyl (B12655295) group on the phenyl ring of an indazole scaffold with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in activity. The addition of a fluorine atom to the phenyl ring also remarkably improved potency. This indicates that both steric bulk and electronic effects of substituents are critical for potent kinase inhibition.

CCR4 Antagonists: In the development of C-C chemokine receptor 4 (CCR4) antagonists, SAR studies of indazole arylsulfonamides showed that methoxy- or hydroxyl-containing groups were the more potent C4-substituents. Small groups were tolerated at the C5, C6, or C7 positions, with C6-analogues being preferred. The most potent N3-substituent was found to be a 5-chlorothiophene-2-sulfonamide. This highlights the importance of specific substitutions around the entire indazole ring for potent receptor antagonism.

Anticancer Agents: As discussed in section 5.2, 6-aminoindazole derivatives have shown significant potential as anticancer agents. Comparing these with other indazole-based anticancer drugs like Niraparib (a PARP inhibitor) and Linifanib (a multi-targeted tyrosine kinase inhibitor), it is evident that the substitution pattern dictates the specific biological target researchgate.net. While the 6-amino derivatives show promise as IDO1 inhibitors and cytotoxic agents, other substitution patterns lead to potent inhibition of different enzyme families. For example, in a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a C5-phenyl substituent was found to be crucial for antitumor activity researchgate.net.

This comparative analysis underscores the chemical tractability of the indazole scaffold, where modifications at different positions can lead to highly potent and selective agents for a diverse range of biological targets.

Vi. Biological Activity Investigations and Mechanistic Insights Research Perspectives

In vitro Studies on Biological Targets and Pathogen Models

In vitro studies provide the foundational understanding of a compound's biological effects, allowing for controlled investigation against specific cellular targets and pathogen models. Derivatives of the indazole nucleus have been rigorously tested in these settings.

The potential of indazole derivatives as anticancer agents has been a significant area of research, with studies focusing on their ability to halt cancer cell proliferation and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.

A key strategy in modern cancer therapy is the inhibition of angiogenesis by targeting specific protein kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Several series of novel indazole-based derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors. nih.govacs.org For instance, a series of indazole-pyrimidine compounds demonstrated significant antiproliferative activity against a panel of human cancer cell lines. nih.gov Notably, compound 6i from this series showed a high inhibitory concentration (IC50) of 24.5 nM against VEGFR-2. nih.gov This inhibition of VEGFR-2 translates to anti-angiogenic effects, as demonstrated by the compound's ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 1.37 μM. nih.gov

Further studies selected certain compounds for extensive screening by the National Cancer Institute (NCI). The data revealed that these derivatives possess broad-spectrum antiproliferative activity. The table below summarizes the growth inhibitory effects (GI50) of select indazole derivatives on various cancer cell lines.

Antiproliferative Activity (GI50, µM) of Selected Indazole Derivatives
Cancer Cell LineCell TypeCompound 6eCompound 6f
CCRF-CEMLeukemia0.9011.55
MOLT-4Leukemia0.5252.07
CAKI-1Kidney Cancer0.9927.40
NCI-H23Non-Small Cell Lung Cancer1.052.78
PC-3Prostate Cancer1.232.41
A549/ATCCNon-Small Cell Lung Cancer1.392.92
HOP-92Non-Small Cell Lung Cancer2.413.12

Data sourced from MedChemComm (RSC Publishing). nih.gov

Indazole derivatives have also been investigated for their ability to combat infectious diseases. Research has shown that specific structural modifications to the indazole ring system can yield compounds with significant activity against bacteria, fungi, and protozoa. tandfonline.comnih.gov

In the realm of antiprotozoal activity, a study of 2H-indazole derivatives revealed potent effects against several common pathogens. Many of the synthesized compounds were found to be more potent than metronidazole, a standard drug for treating protozoal infections. tandfonline.com The compounds demonstrated particularly strong activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. tandfonline.com

Furthermore, certain 2,3-diphenyl-2H-indazole derivatives, such as compounds 18 and 23 , exhibited promising antifungal activity against Candida albicans and Candida glabrata. tandfonline.com While the antibacterial activity was generally less pronounced, these findings highlight the potential of the indazole scaffold in developing selective antiprotozoal and antifungal agents. tandfonline.com The table below presents the half-maximal inhibitory concentration (IC50) values for representative compounds against protozoal parasites.

Antiprotozoal Activity (IC50, µM) of 2,3-diphenyl-2H-indazole Derivatives
CompoundE. histolyticaG. intestinalisT. vaginalis
180.0790.0520.130
230.1400.2300.290
Metronidazole (Reference)1.8000.6670.400

Data sourced from Molecules (MDPI). tandfonline.com

Chronic inflammation is a key factor in numerous diseases, making the development of novel anti-inflammatory agents a priority. Studies have identified that indazole and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, possess marked anti-inflammatory activity. tandfonline.com In animal models of inflammation, such as carrageenan-induced paw edema, these compounds significantly reduced swelling. For example, 5-aminoindazole produced a maximum inhibition of 83.09% at a dose of 100 mg/kg. tandfonline.com The anti-inflammatory effects of these indazole derivatives are believed to be mediated through the inhibition of key inflammatory molecules. tandfonline.com

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Research into indazole derivatives has begun to uncover the specific cellular pathways and molecular targets they interact with.

The biological activities of indazole derivatives are often the result of their interaction with complex cellular signaling networks that regulate cell fate. Many of these compounds function by inhibiting protein kinases, which are central components of these pathways. ekb.eg The inhibition of kinases like VEGFR, Akt, and others disrupts downstream signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/Ras pathways, which are critical for cell proliferation, survival, and angiogenesis in cancer. ekb.egresearchgate.net

Furthermore, certain indazole compounds have been developed as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins. acs.org TEAD proteins are transcription factors that, in conjunction with co-activators like YAP1, regulate the expression of genes involved in cell proliferation and survival. acs.org By inhibiting TEAD, these indazole derivatives can directly modulate gene expression, representing a targeted approach to controlling pathological cell growth. acs.orggoogle.com Some indazole derivatives have also been found to modulate cellular responses to ER stress by inhibiting the PERK pathway, which can influence cell survival and apoptosis under stress conditions. google.com

The broad biological profile of indazole derivatives stems from their ability to interact with a diverse range of specific enzymes and receptors.

Protein Kinases : As mentioned, protein kinases are a primary target. Indazole derivatives have been successfully developed as potent inhibitors of VEGFR-2, playing a crucial role in their anti-angiogenic and anticancer effects. nih.govacs.org Other research has focused on designing indazole-based inhibitors for Akt (Protein Kinase B), a key node in cell survival signaling pathways that is often dysregulated in cancer. nih.gov

Tubulin : Several novel indazole derivatives have been identified as potent microtubule-targeting agents that function by inhibiting tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting the formation of the cellular microtubule network. nih.govmedchemexpress.com This action leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. nih.gov

Nitric Oxide Synthase (NOS) : Indazole derivatives have been shown to be effective inhibitors of nitric oxide synthase, the enzyme responsible for producing nitric oxide (NO), a key signaling molecule in neurotransmission and inflammation. tandfonline.comtandfonline.com Compounds like 7-nitroindazole (B13768) and its 3-bromo derivative are potent inhibitors of various NOS isoforms, including neuronal (nNOS) and inducible (iNOS) forms. nih.gov Fluorinated indazoles have also been developed, with some showing selective inhibition of iNOS over nNOS, which is a desirable property for anti-inflammatory agents. nih.govebi.ac.uk

Factor Xa : In the field of anticoagulation, 7-fluoroindazole derivatives have emerged as a novel class of potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. acs.org Structural studies revealed that the 7-fluoro group forms a key hydrogen bond with the enzyme's backbone, explaining the high potency of these compounds. acs.orgrsc.org

Cyclooxygenase-2 (COX-2) : The anti-inflammatory activity of some indazoles is suggested to involve the inhibition of COX-2, an enzyme that mediates the production of pro-inflammatory prostaglandins. tandfonline.com

TRPV1 : The Transient Receptor Potential Vanilloid 1 (TRPV1) is a pain receptor. Indazole-urea derivatives, such as ABT-102 , have been identified as potent TRPV1 antagonists, indicating their potential for the management of pain. nih.gov

5-HT2C Receptor : Indazole-based compounds have also been explored as modulators of serotonin (B10506) receptors. Specifically, derivatives like YM348 have been developed as potent and selective 5-HT2C receptor agonists. ebi.ac.uknih.gov

Role of Redox Reactions and Formation of Reactive Intermediates

The chemical structure of 6-amino-2H-indazole-2-ethanol, featuring an amino group on the indazole ring, suggests that redox reactions could play a significant role in its biological activity and potential toxicity. The amino group is susceptible to metabolic oxidation, which can lead to the formation of reactive intermediates. Research on analogous amino-substituted heterocyclic compounds, such as aminobenzotriazoles, has shown that oxidation can generate highly reactive species like nitrenes and benzynes rsc.orgrsc.org.

One potential pathway for the metabolic activation of this compound is the oxidation of the exocyclic amino group. This could proceed through the formation of a nitroso intermediate, followed by further oxidation to a nitro compound or conversion to a nitrenium ion. These electrophilic species can covalently bind to biological macromolecules such as DNA and proteins, potentially leading to cytotoxicity or mutagenicity. The specific reactive intermediates formed would depend on the enzymatic systems involved, such as cytochrome P450 enzymes in the liver.

Furthermore, the indazole nucleus itself may be redox-active, participating in electron transfer processes that could influence its biological effects. The study of oxidovanadium complexes with redox-active ligands has demonstrated that heterocyclic systems can be directly involved in redox cycling mdpi.com. Understanding the redox potential of the indazole core in this compound is therefore crucial. Cyclic voltammetry could be a valuable technique to probe the electrochemical properties of this compound and identify its oxidation and reduction potentials.

The formation of reactive oxygen species (ROS) is another important consideration. Some indazole derivatives have been shown to increase ROS levels in cancer cells, contributing to their apoptotic effects rsc.orgnih.gov. It is plausible that the metabolism of this compound could lead to the generation of ROS, which could be a mechanism for its potential biological activity.

Table 1: Potential Reactive Intermediates from Redox Reactions of this compound

Precursor MoietyPotential Reactive IntermediatePotential Biological Consequence
6-amino groupNitrenium ionCovalent binding to DNA/proteins, potential for mutagenicity
6-amino groupQuinone-imineCovalent binding to nucleophiles, cellular redox cycling
Indazole ringRadical cationInitiation of oxidative stress, participation in redox signaling

In silico Approaches for Biological Activity Prediction and Target Identification

In the absence of extensive experimental data, in silico methods provide a powerful and resource-efficient means to predict the biological activity of this compound and identify its potential molecular targets. A variety of computational techniques can be employed, ranging from ligand-based to structure-based approaches.

One of the initial steps would be to perform pharmacophore modeling and similarity searching. By comparing the structural and electronic features of this compound to libraries of known bioactive compounds, it is possible to generate hypotheses about its potential biological targets. Given that the indazole scaffold is present in numerous approved drugs and clinical candidates, this approach is likely to yield valuable insights researchgate.netpnrjournal.com.

Molecular docking is another crucial in silico technique. This method involves predicting the preferred binding orientation of this compound to the three-dimensional structure of a biological target, such as a protein receptor or enzyme active site. For instance, numerous studies have successfully used molecular docking to investigate the binding of indazole derivatives to targets like kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in various diseases nih.govresearchgate.nettandfonline.commdpi.com. By docking this compound against a panel of known drug targets, a prioritized list of potential interacting proteins can be generated for subsequent experimental validation.

Furthermore, Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties of the molecule, such as its HOMO-LUMO energy gap, which can provide insights into its reactivity and stability nih.gov. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to forecast the pharmacokinetic and toxicological profile of the compound, helping to identify potential liabilities early in the drug discovery process mdpi.comresearchgate.net.

Table 2: Representative In Silico Tools and Their Application for this compound

In Silico MethodApplicationPredicted Outcome for this compound
Molecular DockingPrediction of binding mode and affinity to protein targetsIdentification of potential interacting kinases, GPCRs, or enzymes.
Pharmacophore ModelingIdentification of common structural features with known active compoundsHypothesis generation for biological targets based on ligand similarity.
DFT CalculationsDetermination of electronic properties and reactivityInsights into chemical stability and potential for metabolic reactions.
ADMET PredictionForecasting of pharmacokinetic and toxicological propertiesAssessment of drug-likeness, potential for toxicity, and metabolic fate.

Investigation of Selectivity Profiles Against Different Biological Targets

A critical aspect of drug development is ensuring that a compound exhibits a high degree of selectivity for its intended biological target over other related and unrelated targets. A lack of selectivity can lead to off-target effects and unwanted side effects. Therefore, a thorough investigation of the selectivity profile of this compound is essential.

Based on the prevalence of the indazole scaffold in kinase inhibitors, a primary area of investigation would be to screen this compound against a broad panel of human kinases nih.gov. This would reveal whether the compound is a non-selective kinase inhibitor or if it displays a preference for a particular kinase or kinase family. For example, some indazole derivatives have been optimized for selectivity against specific isoforms of Janus kinase (JAK) or Aurora kinases nih.gov.

Beyond kinases, the diverse biological activities reported for indazole derivatives suggest that this compound should be screened against other important target classes. These could include G-protein-coupled receptors (GPCRs), ion channels, and nuclear receptors researchgate.netnih.gov. The results of such screening assays would provide a comprehensive overview of the compound's biological interactions and help to identify any potential polypharmacology, where a compound interacts with multiple targets, which can be either beneficial or detrimental.

Efforts to improve the selectivity of indazole-based compounds have been a recurring theme in medicinal chemistry. For example, structure-activity relationship (SAR) studies on 1H-indazole-3-carboxamide derivatives led to the identification of compounds with improved selectivity for glycogen (B147801) synthase kinase 3β (GSK-3β) over the hERG ion channel, mitigating a significant cardiotoxicity risk nih.gov. Similarly, scaffold hopping strategies have been employed to design novel indazole-based inhibitors with high selectivity for specific PI3K isoforms acs.org. Should this compound show promising activity against a particular target, similar medicinal chemistry efforts could be undertaken to optimize its selectivity profile.

Table 3: Hypothetical Selectivity Profile Investigation for this compound

Target ClassRepresentative Targets for ScreeningRationale for Inclusion
KinasesEGFR, VEGFR, JAK family, Aurora kinasesIndazole is a common scaffold in kinase inhibitors.
GPCRsDopamine receptors, Serotonin receptorsSome indazole derivatives show activity at GPCRs.
Ion ChannelshERG, Sodium channels (Nav1.7)To assess potential cardiotoxicity and other off-target effects. nih.govnih.gov
Phosphoinositide 3-kinasesPI3Kα, PI3Kβ, PI3Kγ, PI3KδIndazole derivatives have been developed as selective PI3K inhibitors. acs.org

Vii. Advanced Research Applications and Future Directions

Utilization as Chemical Building Blocks for Synthesis of Complex Heterocyclic Systems

The indazole nucleus is recognized as an important synthon for the creation of more complex, often polycyclic, heterocyclic systems. tandfonline.com The 6-amino-2H-indazole framework, in particular, serves as a versatile building block due to its multiple reactive sites. The amino group at the C6 position can act as a nucleophile or be transformed into other functional groups, facilitating annulation reactions where new rings are fused onto the indazole core.

For instance, 3-aminoindazole derivatives can undergo cascade reactions with reagents like 3-oxo-3-arylpropanenitriles and aromatic aldehydes to form complex fused systems such as pyrimido[1,2-b]indazole-3-carbonitriles. nih.gov This highlights the potential of the amino group in constructing elaborate heterocyclic structures. The N2-ethanol side chain on "6-amino-2H-Indazole-2-ethanol" introduces a hydroxyl group that can be used as a handle for further synthetic transformations, such as esterification, etherification, or conversion to a leaving group, thereby expanding the range of accessible complex molecules. Modern synthetic strategies, such as palladium-catalyzed C-H functionalization, allow for the direct attachment of other molecular fragments to the indazole core, leading to skeletally diverse scaffolds in a single pot. acs.org

Potential as Pharmacophores in Next-Generation Drug Discovery Research

The indazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. benthamdirect.com This has led to its incorporation into numerous therapeutic agents. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.nettandfonline.com

The 6-amino-2H-indazole moiety is a key pharmacophore in the design of various enzyme inhibitors, particularly protein kinase inhibitors. tandfonline.comresearchgate.net Kinases are crucial targets in oncology, and many indazole-based compounds have been developed as inhibitors of receptor tyrosine kinases like EGFR, FGFR, and VEGFR, as well as serine/threonine kinases such as Aurora kinase and cyclin-dependent kinases. rsc.org The amino group often plays a critical role in forming key hydrogen bonds with amino acid residues in the ATP-binding pocket of these enzymes.

Furthermore, the indazole scaffold serves as a bioisostere of the indole ring of tryptophan, which has been exploited in the design of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. rsc.org The N2-ethanol substituent of this compound can further modulate the molecule's pharmacokinetic properties, such as solubility and cell permeability, and provide an additional interaction point with the biological target.

Pharmacophore modeling, a computational method used to identify the essential three-dimensional features of a molecule required for biological activity, is frequently employed in the design of new indazole-based drugs. dovepress.comnih.gov Studies on related structures, such as hexahydro-2H-indazole analogs, have used pharmacophore models to screen for potential estrogen receptor alpha (ERα) inhibitors for breast cancer treatment. ugm.ac.id

Table 1: Selected Biological Targets of Indazole-Based Compounds

Target ClassSpecific Target(s)Therapeutic AreaReference
Protein KinasesEGFR, FGFR, VEGFR, c-Src, Wee1, FLT3, KIT, CDK8Oncology tandfonline.comrsc.orgnih.govnih.gov
Immuno-oncology EnzymesIndoleamine 2,3-dioxygenase 1 (IDO1)Oncology rsc.org
Signaling PathwaysWnt Signaling PathwayOncology, Inflammatory Diseases tandfonline.com
ReceptorsSerotonin (B10506) 5-HT3 ReceptorAntiemetic researchgate.net
Protozoal/Bacterial EnzymesNot specifiedInfectious Diseases tandfonline.comnih.gov

Exploration in Novel Material Science Applications with Electronic or Optical Characteristics

While the primary focus of indazole research has been in medicinal chemistry, the unique electronic nature of the scaffold suggests potential for applications in material science. The indazole ring system is a ten-π electron aromatic heterocycle, which imparts specific electronic and photophysical properties. rsc.orgresearchgate.net Derivatives such as 2-aryl indazoles have been noted to exhibit interesting spectrophotometric properties, indicating potential for use in dyes, sensors, or optical materials. acs.org

The functionalization of the indazole core can tune these electronic properties. The introduction of an amino group at the C6-position, an electron-donating group, and the N2-ethanol substituent can modify the electron density distribution within the aromatic system, thereby influencing its absorption and emission spectra. However, the exploration of this compound and its derivatives specifically for electronic or optical materials is an emerging field with limited published research. Future investigations could focus on synthesizing polymers or small molecules incorporating this scaffold for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in functional dyes.

Emerging Synthetic Strategies for Indazole Derivatives

The synthesis of functionalized indazoles, particularly the 2H-isomers, has been a significant area of research, leading to the development of highly efficient and regioselective methods. nih.govcaribjscitech.com Traditional methods often resulted in mixtures of N1 and N2 isomers, but modern strategies have provided better control. researchgate.net

A prominent emerging strategy is the transition-metal-catalyzed C-H activation and functionalization. rsc.orgresearchgate.netresearchgate.net This powerful technique allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the indazole ring without the need for pre-functionalized starting materials. rsc.orgnih.gov Catalysts based on rhodium, palladium, and cobalt have been used to achieve regioselective alkylation, arylation, and acylation at the C3 and ortho-positions of 2-aryl-2H-indazoles. nih.govresearchgate.netresearchgate.net

Other notable modern synthetic approaches include:

One-Pot Multi-Component Reactions: These reactions combine three or more starting materials in a single step to construct the 2H-indazole core, offering high efficiency and atom economy. A common example involves the copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.org

Reductive Cyclization: This involves the cyclization of ortho-substituted nitroarenes. For example, ortho-imino-nitrobenzene substrates can undergo reductive cyclization to afford 2H-indazoles. organic-chemistry.org

Radical Functionalization: Metal-free conditions using radical pathways have been developed for C3-acylation and C3-carbamoylation of 2H-indazoles. rsc.org

Photocatalysis: Visible-light-mediated reactions are being explored for the synthesis and functionalization of indazoles under mild conditions. acs.orgresearchgate.net

Table 2: Overview of Modern Synthetic Strategies for 2H-Indazole Derivatives

Synthetic StrategyDescriptionKey FeaturesReference
Transition-Metal-Catalyzed C-H ActivationDirect functionalization of C-H bonds at positions like C3 or the ortho-position of an N-aryl group.High atom economy, regioselectivity, late-stage functionalization. rsc.orgrsc.orgnih.gov
One-Pot Multi-Component ReactionsCondensation of three or more reactants (e.g., 2-halobenzaldehyde, amine, azide) in a single step.Operational simplicity, high efficiency, diversity generation. caribjscitech.comorganic-chemistry.org
Reductive CyclizationN-N bond formation via reduction of a nitro group and subsequent cyclization (e.g., Cadogan reaction).Utilizes readily available starting materials. nih.govorganic-chemistry.org
Radical PathwaysMetal-free functionalization using radical initiators to add groups like acyl or carbamoyl moieties.Avoids transition metals, offers alternative reactivity. rsc.orgorganic-chemistry.org
Photocatalysis / Visible Light MediationUse of light to promote reactions, enabling transformations under mild conditions.Green chemistry approach, unique reactivity patterns. acs.orgresearchgate.net

Identification of Unexplored Biological Targets and Therapeutic Areas

While the indazole scaffold is well-established in oncology and inflammation, its broad biological activity suggests significant potential in other therapeutic areas. benthamdirect.comresearchgate.net Future research will likely focus on identifying novel biological targets for this versatile class of compounds.

Given the success of indazole derivatives as kinase inhibitors, a logical future direction is to screen them against a wider range of the human kinome. Many kinases outside of the traditional oncology targets are implicated in diseases such as metabolic disorders, autoimmune conditions, and neurodegenerative diseases. nih.govtandfonline.com For example, designing indazole-based compounds that selectively target kinases involved in tau phosphorylation or neuroinflammation could yield new treatments for Alzheimer's disease.

The reported antiprotozoal and antibacterial activities of indazole compounds open another avenue for exploration. tandfonline.comnih.govnih.gov With the growing threat of antimicrobial resistance, scaffolds like 6-amino-2H-indazole that can be readily diversified could be used to develop new agents against challenging pathogens. Exploring their mechanism of action, which could involve novel targets like DNA gyrase B, is a critical step. nih.gov Furthermore, the application of indazoles in neurological disorders beyond neurodegeneration, such as depression or anxiety, by targeting enzymes like monoamine oxidase or specific neurotransmitter receptors, remains a promising and relatively underexplored area. tandfonline.com

Methodological Advancements in Research on this compound and Related Compounds

Progress in understanding and utilizing 6-amino-2H-indazole derivatives is intrinsically linked to advancements in research methodologies. These advancements span chemical synthesis, biological evaluation, and analytical characterization.

Synthetic and Analytical Methodologies:

High-Throughput Synthesis: Automated synthesis platforms and flow chemistry techniques are enabling the rapid generation of large libraries of indazole derivatives for screening.

Advanced Purification and Analysis: The separation of indazole regioisomers (N1 vs. N2) can be challenging. Methodological progress in chromatographic techniques, such as supercritical fluid chromatography (SFC) and advanced HPLC, as well as analytical methods like 2D-NMR, are crucial for unambiguous characterization. nih.govmdpi.com Capillary electrophoresis has also emerged as a powerful tool for the analysis of chiral drugs. mdpi.com

Computational and Biological Methodologies:

In Silico Drug Design: The use of computational tools is becoming standard practice. nih.gov Virtual screening of large compound libraries against a target protein's structure, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations help prioritize synthetic targets and rationalize biological data. rsc.orgmdpi.com

Cell-Based and Phenotypic Screening: Beyond simple enzyme inhibition assays, high-content cellular imaging and phenotypic screening are providing deeper insights into how indazole compounds affect cellular processes, such as cell cycle progression and apoptosis. rsc.org

Target Deconvolution: For compounds identified through phenotypic screening, advanced techniques like chemical proteomics and thermal proteome profiling are being used to identify the specific biological target(s) responsible for the observed effect.

These methodological advancements are accelerating the discovery-and-development cycle for new drugs and materials based on the 6-amino-2H-indazole scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-amino-2H-indazole-2-ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., substituted anilines or hydrazines) in methanol or ethanol with catalytic acetic acid to facilitate condensation. For example, refluxing 6-aminobenzothiazole derivatives with hydrazine hydrochloride in ethylene glycol (80–100°C, 2–6 hours) yields hydrazinyl intermediates, which are further cyclized using glacial acetic acid under reflux . Optimization includes adjusting molar ratios (1:1–1:1.2), solvent polarity, and reaction time. Purification via recrystallization from ethanol/ethyl acetate mixtures improves yield (typically 60–75%) .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Expect aromatic proton signals at δ 6.35–8.32 ppm (DMSO-d6) for indazole and ethanol moieties. The amino (-NH2) group may appear as a broad singlet near δ 5.5–6.0 ppm .
  • IR : Stretching vibrations for -NH2 (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1050–1150 cm⁻¹) confirm functional groups. Compare with DFT-calculated vibrational spectra for validation .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodological Answer : Post-reaction, cooling the mixture in an ice bath precipitates crude product. Filtration followed by washing with cold methanol (2 × 10 mL) and diethyl ether removes impurities. Recrystallization in ethanol or ethyl acetate enhances purity (>95%). For persistent by-products, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

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